molecular formula C25H27N3O3S B2599486 N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421445-78-4

N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2599486
CAS No.: 1421445-78-4
M. Wt: 449.57
InChI Key: XRUSYTSMXPRUCV-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structural framework, which includes a benzyloxybenzyl group, an ethyl group, and a methyl group attached to a tetrahydropyrimido[2,1-b][1,3]thiazine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors, such as thioamides and β-ketoesters, under acidic or basic conditions to form the pyrimido[2,1-b][1,3]thiazine ring system.

    Introduction of the Benzyloxybenzyl Group: The benzyloxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrimido[2,1-b][1,3]thiazine intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication, protein synthesis, or cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[2,1-b][1,3]thiazine Derivatives: Compounds with similar core structures but different substituents.

    Benzyloxybenzyl Derivatives: Compounds with the benzyloxybenzyl group attached to different core structures.

Uniqueness

N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-ethyl-8-methyl-6-oxo-N-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-3-22-17(2)27-25-28(24(22)30)14-20(16-32-25)23(29)26-13-18-9-11-21(12-10-18)31-15-19-7-5-4-6-8-19/h4-12,20H,3,13-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUSYTSMXPRUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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